molecular formula C14H12Cl2N2O2 B7815276 3-Amino-4-methoxy-N-(3,4-dichlorophenyl)-benzamide

3-Amino-4-methoxy-N-(3,4-dichlorophenyl)-benzamide

Cat. No.: B7815276
M. Wt: 311.2 g/mol
InChI Key: ZKXFJDCWWSKUHN-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-N-(3,4-dichlorophenyl)-benzamide is a substituted benzamide derivative featuring an amino group at the 3-position, a methoxy group at the 4-position of the benzamide ring, and a 3,4-dichlorophenyl substituent on the amide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and agrochemical research.

Properties

IUPAC Name

3-amino-N-(3,4-dichlorophenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-20-13-5-2-8(6-12(13)17)14(19)18-9-3-4-10(15)11(16)7-9/h2-7H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXFJDCWWSKUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of PMID26560362-Compound-90 involves several synthetic steps. The starting materials include 3,4-dichloroaniline and 4-methoxybenzoic acid. The synthesis typically involves the following steps:

Industrial Production Methods: The industrial production of PMID26560362-Compound-90 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions: PMID26560362-Compound-90 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

PMID26560362-Compound-90 has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of PMID26560362-Compound-90 involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity. This interaction leads to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound affects signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzamides based on substituent patterns, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Benzamide Ring) N-Substituent Molecular Weight Key Properties/Applications Source
3-Amino-4-methoxy-N-(3,4-dichlorophenyl)-benzamide 3-NH₂, 4-OCH₃ 3,4-dichlorophenyl ~325.2 (calc.) Hypothesized receptor antagonism
3,4-Dichloro-N-(2,4-dibromo-6-(piperidine-1-carbonyl)phenyl)benzamide 3,4-Cl₂ 2,4-dibromo-6-(piperidine) 621.9 IR: NH (3230 cm⁻¹), C=O (1660 cm⁻¹)
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide 3-NH₂, 4-OCH₃ 3-Cl-2-methylphenyl 305.7 Agrochemical intermediate
3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide 3,4-(OCH₃)₂ 4-methoxyphenyl 287.3 High solubility due to methoxy groups
SR48968 (NK2 antagonist) Unspecified 3,4-dichlorophenyl 533.4 NK2 receptor antagonism
VUF5455 (4-Methoxy-N-[7-methyl-3-(2-pyridyl)-1-isoquinoyl]-benzamide) 4-OCH₃ 7-methyl-3-(2-pyridyl) 373.4 Adenosine receptor modulation

Key Comparisons

Substituent Effects on Bioactivity: The 3,4-dichlorophenyl group in the target compound and SR48968 is critical for receptor binding, likely due to its electron-withdrawing nature and hydrophobic interactions. In contrast, 3,4-dimethoxy derivatives (e.g., ) exhibit enhanced solubility but reduced receptor affinity. The 3-amino-4-methoxy pattern in the target compound may enhance hydrogen bonding compared to halogenated analogs (e.g., ).

SR48968 , with a larger molecular weight and additional substituents, shows higher receptor specificity but lower metabolic stability.

Synthetic Accessibility: The target compound shares synthetic pathways with 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide , involving Buchwald-Hartwig amination or nucleophilic substitution.

Agrochemical Use: Similar dichlorophenyl benzamides (e.g., ) are used as herbicides, indicating possible agrochemical applications.

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